An In-depth Technical Guide to the Chemical Properties and Stability of Z-TRP-GLY-OH
An In-depth Technical Guide to the Chemical Properties and Stability of Z-TRP-GLY-OH
Introduction: The Significance of Z-TRP-GLY-OH in Peptide Science
The N-benzyloxycarbonyl-L-tryptophyl-glycine (Z-TRP-GLY-OH) is a protected dipeptide of significant interest in the realms of peptide chemistry and drug development. As a key building block, its purity, stability, and well-defined chemical properties are paramount to the successful synthesis of more complex peptide structures. The benzyloxycarbonyl (Z) group serves as a crucial protecting group for the N-terminus of the tryptophan residue, preventing unwanted side reactions during peptide synthesis. The presence of the tryptophan residue, with its unique indole side-chain, imparts specific spectroscopic and chemical characteristics to the molecule, while also presenting challenges in terms of stability, particularly susceptibility to oxidation.
This technical guide provides a comprehensive overview of the chemical properties and stability profile of Z-TRP-GLY-OH, offering insights for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, explore its stability under various conditions, and provide detailed, field-proven experimental protocols for its analysis and characterization.
Physicochemical Properties of Z-TRP-GLY-OH
A thorough understanding of the physicochemical properties of Z-TRP-GLY-OH is fundamental for its effective handling, storage, and application in synthetic protocols.
Molecular Structure and Core Attributes
The structure of Z-TRP-GLY-OH comprises a tryptophan residue N-terminally protected by a benzyloxycarbonyl group, linked via a peptide bond to a glycine residue with a free C-terminal carboxylic acid.
Caption: Molecular structure of Z-TRP-GLY-OH.
Table 1: Core Physicochemical Properties of Z-TRP-GLY-OH
| Property | Value | Source/Rationale |
| Molecular Formula | C₂₈H₂₇N₃O₅ | Calculated from structure |
| Molecular Weight | 485.54 g/mol | Calculated from structure. |
| Appearance | White to off-white powder | Typical appearance for protected peptides. |
| Melting Point | 165 - 167 °C (for Z-Phe-Trp-OH) | While data for Z-TRP-GLY-OH is not readily available, a similar protected dipeptide, Z-Phe-Trp-OH, has a melting point in this range, suggesting a comparable value. Experimental verification is recommended. |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO, NMP). Poorly soluble in water and nonpolar solvents (e.g., hexane). | The hydrophobic nature of the Z-group and tryptophan side chain, combined with the polar peptide backbone, dictates this solubility profile. This is consistent with the behavior of similar Fmoc-protected dipeptides. |
| pKa (C-terminal COOH) | ~3-4 | Estimated based on the typical pKa of the C-terminal carboxylic acid in dipeptides. The exact value is influenced by the adjacent residues. |
Stability Profile of Z-TRP-GLY-OH
The stability of Z-TRP-GLY-OH is a critical consideration for its storage and use in multi-step syntheses. The primary points of lability are the indole side-chain of tryptophan and the N-terminal benzyloxycarbonyl protecting group.
Degradation Pathways
-
Oxidation of the Tryptophan Indole Ring: The indole ring of tryptophan is susceptible to oxidation, particularly in the presence of light, oxygen, and trace metals. This can lead to the formation of various byproducts, including N-formylkynurenine and other colored impurities. This is a well-documented degradation pathway for tryptophan-containing peptides.
-
Hydrolysis of the Peptide Bond: Under strongly acidic or basic conditions, the peptide bond between tryptophan and glycine can be hydrolyzed. However, under typical storage and handling conditions (neutral pH), this pathway is generally slow.
-
Cleavage of the Benzyloxycarbonyl (Z) Group: The Z-group is stable under moderately acidic and basic conditions commonly used in peptide synthesis. However, it can be cleaved under specific, more aggressive conditions:
-
Catalytic Hydrogenolysis: This is a common method for Z-group deprotection, employing a catalyst such as palladium on carbon (Pd/C) and a hydrogen source.
-
Strong Acids: Reagents like HBr in acetic acid or strong Lewis acids can also effect cleavage of the Z-group.
-
Caption: Potential degradation pathways for Z-TRP-GLY-OH.
Recommendations for Storage and Handling
To ensure the integrity of Z-TRP-GLY-OH, the following storage and handling procedures are recommended:
-
Storage: Store in a tightly sealed container, protected from light, at 2-8°C. An inert atmosphere (e.g., argon or nitrogen) is advisable for long-term storage to minimize oxidation.
-
Handling: Minimize exposure to ambient light and air. When preparing solutions, use high-purity solvents and degas them if necessary. Avoid contact with strong oxidizing agents and transition metals.
Analytical and Characterization Protocols
Robust analytical methods are essential for verifying the purity, identity, and stability of Z-TRP-GLY-OH. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone technique for this purpose.
Protocol 1: Purity Determination by RP-HPLC
This protocol provides a standardized method for assessing the purity of Z-TRP-GLY-OH and detecting potential degradation products.
1. Materials and Reagents:
- Z-TRP-GLY-OH sample
- HPLC-grade acetonitrile (ACN)
- HPLC-grade water
- Trifluoroacetic acid (TFA), HPLC grade
- C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
- HPLC system with UV detector
2. Sample Preparation:
- Prepare a stock solution of Z-TRP-GLY-OH at a concentration of 1 mg/mL in a 1:1 (v/v) mixture of water and acetonitrile.
- Causality: The use of a water/acetonitrile mixture ensures the dissolution of the moderately hydrophobic peptide.
3. Chromatographic Conditions:
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Gradient: 10-90% B over 20 minutes
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 220 nm and 280 nm
- Rationale: A gradient elution is necessary to effectively separate the target peptide from potential impurities with varying polarities. Detection at 220 nm allows for monitoring of the peptide backbone, while 280 nm is specific for the tryptophan indole ring, providing an additional layer of specificity. TFA is used as an ion-pairing agent to improve peak shape.
4. Data Analysis:
Integrate the peak corresponding to Z-TRP-GLY-OH and any impurity peaks.
Calculate the purity as the percentage of the main peak area relative to the total peak area.
Caption: A typical experimental workflow for RP-HPLC analysis.
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the molecular weight of Z-TRP-GLY-OH.
1. Instrumentation:
- Electrospray Ionization Mass Spectrometer (ESI-MS)
2. Sample Preparation:
- Dilute the sample prepared for HPLC analysis to approximately 10-50 µg/mL with the initial mobile phase conditions.
3. MS Parameters:
- Ionization Mode: Positive
- Scan Range: m/z 200-1000
- Expected Ion: [M+H]⁺ at m/z 486.5
4. Rationale: ESI is a soft ionization technique that is well-suited for analyzing peptides, typically producing protonated molecular ions with minimal fragmentation. The expected protonated molecule [M+H]⁺ provides unambiguous confirmation of the molecular weight.
Protocol 3: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the connectivity of the atoms within the molecule.
1. Instrumentation:
- NMR spectrometer (400 MHz or higher)
2. Sample Preparation:
- Dissolve 5-10 mg of Z-TRP-GLY-OH in a suitable deuterated solvent, such as DMSO-d₆.
- Causality: DMSO-d₆ is an excellent solvent for many protected peptides and allows for the observation of exchangeable amide protons.
3. Experiments:
- ¹H NMR: To identify all proton resonances and their multiplicities.
- ¹³C NMR: To identify all carbon resonances.
- 2D NMR (e.g., COSY, HSQC): To establish correlations between protons and carbons, confirming the amino acid sequence and the presence of the Z-group.
4. Expected Spectral Features:
- Characteristic aromatic signals for the Z-group and the tryptophan indole ring.
- Resonances for the α-protons of tryptophan and glycine.
- Amide proton signals.
- A singlet for the methylene protons of the Z-group.
Conclusion
Z-TRP-GLY-OH is a vital reagent in peptide synthesis, and a comprehensive understanding of its chemical properties and stability is crucial for its successful application. This guide has outlined its key physicochemical characteristics, potential degradation pathways, and detailed protocols for its analysis. By adhering to the recommended storage and handling procedures and employing robust analytical methods, researchers can ensure the quality and integrity of this important dipeptide, thereby facilitating the synthesis of high-quality peptide-based therapeutics and research tools.
References
- BenchChem. (2025). A Comprehensive Guide to the HPLC Analysis of Peptides Containing Boc-D-Alg(Z)2-OH. BenchChem.
- Sigma-Aldrich. (n.d.). Z-Trp-OH 97%.
- BenchChem. (2025). An In-depth Technical Guide to the Spectroscopic Properties of H-Gly-Trp-Gly-OH. BenchChem.
- The Nest Group, Inc. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
- Isidro-Llobet, A., et al. (2005). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. European Journal of Organic Chemistry, 2005(15), 3031-3039.
- Sharma, S., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry.
- BenchChem. (2025). Introduction to Fmoc-Trp-Trp-OH and Peptide Solubility. BenchChem.
- Chem-Impex. (n.d.). Z-Phe-Trp-OH.
- Agilent Technologies. (n.d.).
- Cochrane, S. A., & Vederas, J. C. (2016). Tryptophan zippers: Stable, monomeric β-hairpins. Protein Science, 25(S1), 30-38.
- Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-35.
- Shimadzu. (n.d.). Post-Translational Modification Analysis | Analysis of Glycopeptides.
- Powers, K. M., & Kal-Korse, T. (2024). Mass Spectrometry Strategies for O-Glycoproteomics. International Journal of Molecular Sciences, 25(5), 2697.
- Han, X., & Gross, R. W. (2005). Global analyses of cellular lipidomes directly from crude extracts of biological samples by ESI mass spectrometry. Journal of Lipid Research, 46(6), 1091-1099.
- Thomas, D. A., et al. (2018). Tyr1-ψ[(Z)CF=CH]-Gly2 Fluorinated Peptidomimetic Improves Distribution and Metabolism Properties of Leu-Enkephalin. ACS Chemical Neuroscience, 9(6), 1463-1473.
- PubChem. (n.d.). Z-Trp-trp-OH.
- J&K Scientific LLC. (n.d.). Trp-Gly-Gly-OH.
- Medeiros, A., et al. (2024). Genetic Encoding of Fluoro-L-tryptophans for Site-specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. ACS Chemical Biology.
- University of Wisconsin-Madison. (n.d.). Bordwell pKa Table.
- NextSDS. (n.d.). Z-TRP-GLY-OH — Chemical Substance Information.
- Van der Veken, P., et al. (2022). Late-Stage Diversification of Native Tryptophan-Containing Peptides and Peptide Drugs through Nitrogen Atom Insertion. Journal of the American Chemical Society, 144(50), 22945-22953.
- Reddy, C. R., et al. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ChemistryOpen, 4(2), 149-152.
- Van der Veken, P., et al. (2022).
- van der Gracht, A. M. F., et al. (2019). A Tetrazine-Labile Vinyl Ether Benzyloxycarbonyl Protecting Group (VeZ): An Orthogonal Tool for Solid-Phase Peptide Chemistry. Organic Letters, 21(16), 6344-6348.
- BenchChem. (2025). A Comparative Guide to the Mass Spectrometric Analysis of Peptides Synthesized with Z-Glu(OtBu)-ONp versus Fmoc-Glu(OtBu)-OH. BenchChem.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Bar-Shir, A., & Frydman, L. (2007). NMR Spectra of Glycine Isotopomers in Anisotropic Media: Subtle Chiral Interactions. Journal of the American Chemical Society, 129(51), 16014-16023.
- Kamerlin, S. C. L., & Warshel, A. (2010). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 110(1), 132-147.
- Shimadzu. (n.d.). Structural Analysis of Glycosylglycerolipids Using NMR Spectroscopy.
- Agilent Technologies. (n.d.). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry.
- Isidro-Llobet, A., et al. (2009). Protection of the indole nucleus of tryptophan in solid-phase peptide synthesis with a dipeptide that can be cleaved rapidly at physiological pH. Journal of Peptide Science, 15(8), 527-533.
- NextSDS. (n.d.). Z-GLY-TRP-OH — Chemical Substance Information.
- NextSDS. (n.d.). Z-GLY-D-TRP-OH — Chemical Substance Information.
- NextSDS. (n.d.). Z-GLY-GLY-TRP-OH — Chemical Substance Information.
- Barlos, K., & Gatos, D. (2012). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
